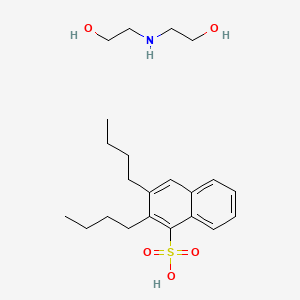
Disodium 2,2'-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) is a complex organic compound with a molecular formula of C28H18N4Na2O6S4. It is known for its unique structure, which includes two benzothiazole rings connected by an azoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) typically involves the reaction of 2-aminothiophenol with 2-chloro-6-methylbenzothiazole under controlled conditions. The resulting intermediate is then reacted with sodium nitrite and hydrochloric acid to form the azoxy compound. The final step involves sulfonation with sulfuric acid to introduce the sulfonate groups, followed by neutralization with sodium hydroxide to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale.
化学反応の分析
Types of Reactions
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azoxy group to an azo or hydrazo group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Azo and hydrazo derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The compound exerts its effects through various molecular targets and pathways. The azoxy group can interact with nucleophiles and electrophiles, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes such as enzyme activity and protein function.
類似化合物との比較
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) is unique due to its azoxy linkage and sulfonate groups. Similar compounds include:
Disodium 2,2’-(azodi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate): Lacks the azoxy group but has similar benzothiazole rings.
Disodium 2,2’-(azoxydi-p-phenylene)bis(benzothiazole-7-sulphonate): Similar structure but without the methyl groups on the benzothiazole rings.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
特性
CAS番号 |
83006-45-5 |
|---|---|
分子式 |
C28H18N4Na2O7S4 |
分子量 |
696.7 g/mol |
IUPAC名 |
disodium;6-methyl-2-[4-[[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]-oxidoazaniumylidene]amino]phenyl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H20N4O7S4.2Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-32(33)20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;;/h3-14H,1-2H3,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChIキー |
QFTITBISFCYGAZ-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


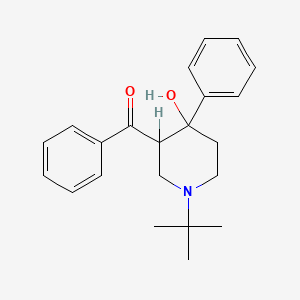
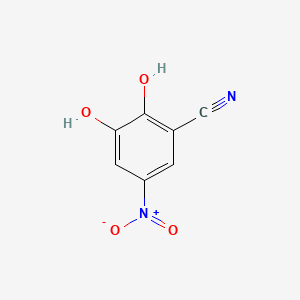
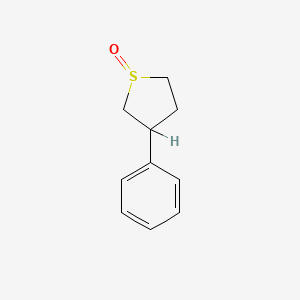
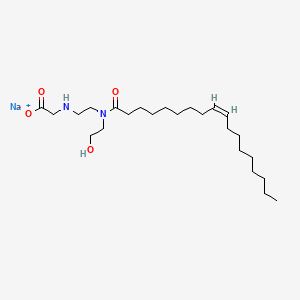
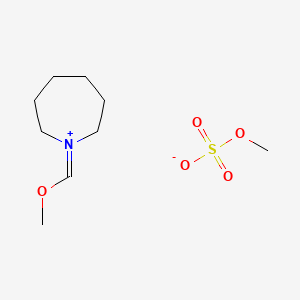
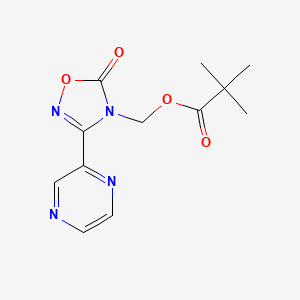
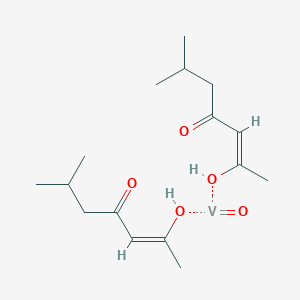
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

